molecular formula C8H15NO B2605522 4-(Prop-2-en-1-yl)oxan-4-amine CAS No. 1440962-46-8

4-(Prop-2-en-1-yl)oxan-4-amine

Cat. No.: B2605522
CAS No.: 1440962-46-8
M. Wt: 141.214
InChI Key: AVWJZIGTXFPFFZ-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)oxan-4-amine (CAS: 1440962-46-8) is an organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amine group and a propenyl (allyl) group. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol . Key structural identifiers include:

  • SMILES: C=CCC1(CCOCC1)N
  • InChIKey: AVWJZIGTXFPFFZ-UHFFFAOYSA-N .

Properties

IUPAC Name

4-prop-2-enyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-3-8(9)4-6-10-7-5-8/h2H,1,3-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWJZIGTXFPFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yl)oxan-4-amine typically involves the reaction of tetrahydro-2H-pyran with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and to ensure high yield. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

On an industrial scale, the production of 4-(Prop-2-en-1-yl)oxan-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Functional Group Reactivity

4-(Prop-2-en-1-yl)oxan-4-amine features three key reactive components:

  • Primary amine (–NH<sub>2</sub>) at the C4 position of the oxane (tetrahydropyran) ring.

  • Allyl (prop-2-en-1-yl) substituent.

  • Ether oxygen in the oxane ring.

These groups enable diverse reaction pathways, including nucleophilic substitution, oxidation, and cycloaddition.

Nucleophilic Reactions of the Amine Group

The primary amine participates in classic nucleophilic reactions:

Reaction Type Reagents/Conditions Products Supporting Evidence
Acylation Acetyl chloride, base (e.g., pyridine)N-acetyl derivativeGeneral amine reactivity
Alkylation Alkyl halides, polar aprotic solventsN-alkylated oxane derivativesAnalogous alkylation in
Schiff Base Formation Aldehydes/ketones, acid catalysisImine derivativesPictet–Spengler precedents

For example, the amine may undergo Pictet–Spengler-like cyclization with carbonyl compounds under acidic conditions, forming tetrahydro-β-carboline analogs .

Reactivity of the Allyl Group

The allyl moiety introduces opportunities for electrophilic addition and pericyclic reactions:

Reaction Conditions Outcome Examples from Literature
Epoxidation meta-Chloroperbenzoic acid (mCPBA)Allyl epoxideEpoxidation of similar alkenes
Hydrohalogenation HCl or HBr in etherHaloalkane derivativesHalogenation pathways
Diels-Alder Reaction Dienophiles (e.g., maleic anhydride)Six-membered cycloadductsCycloadditions in

Oxidation and Reduction Pathways

The oxane ring and allyl group exhibit distinct redox behavior:

  • Oxidation of Allyl Group :

    • Using KMnO<sub>4</sub> or OsO<sub>4</sub>, the allyl group oxidizes to a diol or ketone .

  • Reduction of Oxane Ring :

    • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ether oxygen, though this is less common without ring strain .

Comparative Analysis with Similar Compounds

Reactivity parallels are observed with structurally related molecules:

Compound Key Reactions Differentiation
1-(Oxan-4-yl)prop-2-yn-1-amine Alkyne-specific additions (e.g., Huisgen cycloaddition)Propargyl vs. allyl reactivity
N-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Amine alkylation and acylationPiperidine vs. oxane ring effects

Scientific Research Applications

Medicinal Chemistry

4-(Prop-2-en-1-yl)oxan-4-amine has been investigated for its potential therapeutic applications. Research suggests that it may act as a ligand in biochemical assays, indicating its ability to interact with specific biological targets such as enzymes or receptors. The mechanism of action likely involves hydrogen bonding or ionic interactions, which can modulate the activity of these biological targets .

Case Study:
In one study, the compound was evaluated for its effects on dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. The results indicated that derivatives of this compound could serve as effective inhibitors, providing a pathway for developing new anti-cancer drugs .

Organic Synthesis

The compound is utilized as a reagent in various organic synthesis reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating complex organic molecules. For instance, it can be oxidized to form corresponding oxides or reduced to yield various amines.

Synthesis Pathways:
The synthesis of 4-(Prop-2-en-1-yl)oxan-4-amine typically involves the reaction of tetrahydro-pyran derivatives with propylene amine under controlled conditions. This method allows for the efficient production of the compound while maintaining high yields.

Industrial Applications

In industrial settings, 4-(Prop-2-en-1-yl)oxan-4-amine is used in the production of various chemical products and materials. Its unique structural features allow it to participate in polymerization reactions and other chemical processes that require specific reactivity profiles.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(Prop-2-en-1-yl)oxan-4-amine with structurally related oxan-4-amine derivatives:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features References
4-(Prop-2-en-1-yl)oxan-4-amine C₈H₁₅NO Allyl, amine 141.21 Rigid oxane core; unsaturated allyl
4-(Cyclobutylmethyl)oxan-4-amine C₁₀H₁₉NO Cyclobutylmethyl, amine 169.26 Bulky cyclobutyl group; lipophilic
4-(Thiophen-2-yl)oxan-4-amine C₉H₁₃NOS Thiophene, amine 183.27 Aromatic sulfur heterocycle
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine C₉H₁₄N₂OS Thiazole, amine 198.29 Nitrogen-sulfur heterocycle; planar
4-(Pyrimidin-2-yl)oxan-4-amine C₉H₁₃N₃O Pyrimidine, amine 179.22 Aromatic nitrogen-rich ring

Key Observations :

  • Heterocyclic Derivatives : Compounds with thiophene or thiazole substituents (e.g., 4-(Thiophen-2-yl)oxan-4-amine) exhibit aromaticity and electronic diversity, which may improve binding to biological targets .
  • Molecular Weight : Derivatives with larger substituents (e.g., cyclobutylmethyl, thiazole) have higher molecular weights, impacting solubility and bioavailability .

Pharmacological and Functional Potential

  • 4-(Prop-2-en-1-yl)oxan-4-amine: While direct pharmacological data are unavailable, structurally related compounds with allyl groups (e.g., 3-(prop-2-en-1-yl)-thiazol-2-imines) show antihypertensive activity via angiotensin II receptor antagonism .
  • 4-(Thiophen-2-yl)oxan-4-amine : Thiophene-containing analogs are common in drug design due to their metabolic stability and π-π stacking interactions. This compound could serve as a scaffold for kinase inhibitors or antimicrobial agents .
  • 4-(Pyrimidin-2-yl)oxan-4-amine : Pyrimidine rings are prevalent in nucleoside analogs (e.g., antiviral drugs), indicating possible use in antiviral or anticancer research .

Biological Activity

4-(Prop-2-en-1-yl)oxan-4-amine is a compound characterized by its unique structural features, including an oxane ring, an allyl group, and an amine functional group. These attributes contribute to its distinct chemical reactivity and potential biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Prop-2-en-1-yl)oxan-4-amine can be represented as follows:

C8H13N(CAS Number 1440962468)\text{C}_8\text{H}_{13}\text{N}\quad (\text{CAS Number }1440962-46-8)

Structural Features:

  • Oxane Ring: A six-membered cyclic ether that influences the compound's reactivity.
  • Allyl Group: Provides unsaturation which may enhance biological interactions.
  • Amine Group: Capable of forming hydrogen bonds with biological macromolecules.

The biological activity of 4-(Prop-2-en-1-yl)oxan-4-amine is primarily attributed to its ability to interact with specific molecular targets. The amine group facilitates hydrogen bonding with enzymes and receptors, potentially altering their activity. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to 4-(Prop-2-en-1-yl)oxan-4-amine may exhibit anticancer properties. For instance, studies involving structural analogs have demonstrated significant antagonistic effects against androgen receptors (AR), which play a crucial role in prostate cancer progression. These findings suggest that the compound could serve as a lead in developing anti-prostate cancer agents due to its structural similarities to known AR antagonists .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the oxane ring and amine group allows for interactions with active sites of enzymes, which can lead to inhibition. For example, similar compounds have shown inhibitory effects on DNA gyrase and topoisomerase IV, critical targets in bacterial infections .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the synthesis and biological evaluation of related compounds showing potent AR antagonism in prostate cancer cell lines .
Study 2 Explored molecular docking studies revealing strong binding affinities with target enzymes, indicating potential for therapeutic use .
Study 3 Analyzed enzyme inhibition activity against DNA gyrase and topoisomerase IV, suggesting applicability in antimicrobial drug development .

Q & A

Q. Advanced Research Focus

Target Selection : Prioritize receptors with structural homology to known amine-binding proteins (e.g., GPCRs, ion channels).

Ligand Preparation : Optimize the protonation state of the amine group at physiological pH using tools like OpenBabel .

Docking Protocol : Use AutoDock or Glide with a grid box centered on the binding pocket (PDB ID: 3R8A for angiotensin II receptors as a reference). Scoring functions (e.g., Glide XP) should prioritize hydrogen bonding between the amine and Asp/Glu residues .

What methodologies are recommended for assessing the purity and stability of 4-(Prop-2-en-1-yl)oxan-4-amine under various storage conditions?

Q. Basic Research Focus

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Compare retention times against certified standards.
  • Stability Studies : Store samples at −20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via LC-MS and quantify impurities (e.g., oxidation products) using area normalization .

How should researchers approach the anisotropic refinement of 4-(Prop-2-en-1-yl)oxan-4-amine in crystallographic studies when encountering disordered moieties?

Advanced Research Focus
For disordered allyl groups:

Split occupancy refinement with PART instructions in SHELXL .

Apply geometric restraints (e.g., SADI, DELU) to maintain reasonable bond lengths and angles.

Validate using the ADDSYM algorithm in PLATON to check for missed symmetry .

What are the best practices for integrating crystallographic data with spectroscopic results to confirm the conformation of 4-(Prop-2-en-1-yl)oxan-4-amine in solution versus solid state?

Q. Advanced Research Focus

  • Compare solid-state (XRD) and solution-state (NMR)
    • Use CPMAS NMR to assess hydrogen bonding in the solid state.
    • Analyze NOESY/ROESY spectra for solution-phase conformers.
    • Overlay XRD-derived coordinates with DFT-optimized structures (e.g., Gaussian09) to identify conformational flexibility .

How can researchers mitigate synthetic byproducts during the preparation of 4-(Prop-2-en-1-yl)oxan-4-amine?

Q. Basic Research Focus

  • Reaction Optimization : Use anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC (silica gel F₂₅₄, eluent: EtOAc/hexane 3:7).
  • Byproduct Identification : Characterize impurities via HRMS and ¹³C NMR. Common byproducts include over-alkylated derivatives or epoxides formed via allyl group oxidation .

What experimental protocols are recommended for evaluating the toxicity profile of 4-(Prop-2-en-1-yl)oxan-4-amine in preclinical studies?

Q. Advanced Research Focus

  • In Vitro Assays : Perform MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀).
  • In Vivo Models : Administer compound to rodents (e.g., 10–100 mg/kg) and monitor organ histopathology.
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify clearance rates and identify metabolites via UPLC-QTOF .

How can researchers address low crystallinity in 4-(Prop-2-en-1-yl)oxan-4-amine during X-ray diffraction studies?

Q. Advanced Research Focus

  • Crystallization Techniques : Screen solvents (e.g., DCM/hexane diffusion) and additives (e.g., crown ethers).
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling.
  • Data Collection : Use synchrotron radiation for weakly diffracting crystals and integrate data with XDS or SAINT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.